molecular formula C16H35NO3 B15178575 Einecs 256-813-8 CAS No. 50862-89-0

Einecs 256-813-8

Katalognummer: B15178575
CAS-Nummer: 50862-89-0
Molekulargewicht: 289.45 g/mol
InChI-Schlüssel: DHWJXTTXOWSBFM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Einecs 256-813-8 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique Einecs number, which helps in tracking and regulating its use in various industries.

Vorbereitungsmethoden

The preparation methods for Einecs 256-813-8 involve specific synthetic routes and reaction conditions. Industrial production methods typically include:

Analyse Chemischer Reaktionen

Einecs 256-813-8 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically results in the formation of oxidized derivatives.

    Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride to convert the compound into its reduced form.

    Substitution: Substitution reactions involve the replacement of one functional group with another. Common reagents for these reactions include halogens and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Einecs 256-813-8 has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes. It serves as a building block for the synthesis of more complex molecules.

    Biology: In biological research, this compound is used to study its effects on cellular processes and metabolic pathways.

    Medicine: The compound has potential applications in the development of pharmaceuticals and therapeutic agents. Its biological activity is of interest for drug discovery and development.

    Industry: this compound is used in the production of various industrial chemicals and materials.

Wirkmechanismus

The mechanism of action of Einecs 256-813-8 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular signaling pathways and metabolic processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Einecs 256-813-8 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

Each of these compounds has unique properties that make them suitable for specific applications, and comparing them helps in understanding the distinct advantages and limitations of this compound.

Eigenschaften

CAS-Nummer

50862-89-0

Molekularformel

C16H35NO3

Molekulargewicht

289.45 g/mol

IUPAC-Name

2-amino-2-methylpropan-1-ol;dodecanoic acid

InChI

InChI=1S/C12H24O2.C4H11NO/c1-2-3-4-5-6-7-8-9-10-11-12(13)14;1-4(2,5)3-6/h2-11H2,1H3,(H,13,14);6H,3,5H2,1-2H3

InChI-Schlüssel

DHWJXTTXOWSBFM-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCC(=O)O.CC(C)(CO)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.